3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazolinone moiety fused with a pyrrolidine-2,5-dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Pyrrolidine-2,5-dione Formation: This can be synthesized through the reaction of maleic anhydride with amines.
Coupling Reactions: The final step would involve coupling the quinazolinone core with the pyrrolidine-2,5-dione moiety under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
Medicinally, compounds with similar structures have been studied for their potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide.
Uniqueness
The uniqueness of 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione lies in its combined structure, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H11N3O3/c16-10-5-9(11(17)14-10)15-6-7-3-1-2-4-8(7)13-12(15)18/h1-4,9H,5-6H2,(H,13,18)(H,14,16,17) |
InChI Key |
KTNYSUIXLLFACK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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